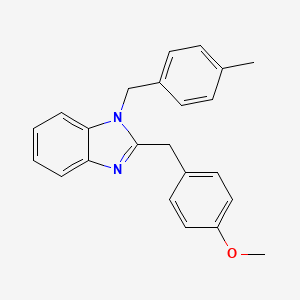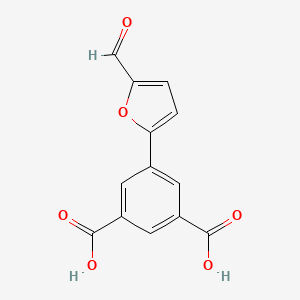
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is classified as a Schedule I drug in the United States, indicating that it has a high potential for abuse and no accepted medical use. However, MDPV has also been the subject of scientific research, with studies focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine acts as a potent inhibitor of the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines. However, N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine is thought to be more potent and longer-lasting than these other drugs, which may contribute to its high abuse potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine are not well-understood, but studies have suggested that it may cause a range of effects, including increased heart rate, blood pressure, and body temperature. It may also lead to changes in mood, cognition, and behavior, and can be addictive.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine has several advantages as a research tool, including its potency and selectivity for the dopamine and norepinephrine transporters. However, its high abuse potential and potential for adverse effects make it a challenging compound to work with. Additionally, its Schedule I classification in the United States limits the availability of the drug for research purposes.
Direcciones Futuras
There are several potential future directions for research on N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, including further investigation of its mechanism of action, its potential therapeutic applications, and its effects on the brain and behavior. Additionally, studies could explore the development of new compounds that are similar to N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine but have lower abuse potential and fewer adverse effects. However, given the challenges associated with working with N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, these studies will require careful consideration and planning.
Métodos De Síntesis
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine can be synthesized through a multistep process that involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with N,N-diethylpropanediamine, followed by reduction and alkylation. This synthesis method has been described in detail in several scientific publications and is well-established in the literature.
Aplicaciones Científicas De Investigación
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine has been the subject of scientific research due to its potential therapeutic applications. Studies have investigated its use as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). However, these studies are still in the early stages, and more research is needed to determine the efficacy and safety of N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine as a therapeutic agent.
Propiedades
IUPAC Name |
N',N'-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3/c1-5-10-18-11-8-15(9-12-18)16(4)13-14-17(6-2)7-3/h15H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSIUVHZBJNIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)


![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)



![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)
